molecular formula C7H8N4O5 B12907955 Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone CAS No. 90000-62-7

Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone

Cat. No.: B12907955
CAS No.: 90000-62-7
M. Wt: 228.16 g/mol
InChI Key: WQKNUJXZXQMAKZ-WTKPLQERSA-N
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Description

2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide is a compound with significant potential in various fields of scientific research. It is characterized by its unique structure, which includes a furan ring substituted with a nitro group and a hydrazinecarboxamide moiety.

Preparation Methods

The synthesis of 2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide typically involves the reaction of 2-hydroxy-1-(5-nitrofuran-2-yl)ethanone with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives. Typical reducing agents include sodium borohydride and catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrofurans, while reduction can produce amino derivatives .

Scientific Research Applications

2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide involves its interaction with bacterial enzymes and DNA. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and ultimately cell death .

Comparison with Similar Compounds

2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide can be compared with other nitrofuran derivatives, such as nitrofurantoin and furazolidone. While all these compounds share a common nitrofuran moiety, 2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide is unique due to its hydrazinecarboxamide group, which may contribute to its distinct biological activity .

Similar compounds include:

Properties

CAS No.

90000-62-7

Molecular Formula

C7H8N4O5

Molecular Weight

228.16 g/mol

IUPAC Name

[(Z)-[2-hydroxy-1-(5-nitrofuran-2-yl)ethylidene]amino]urea

InChI

InChI=1S/C7H8N4O5/c8-7(13)10-9-4(3-12)5-1-2-6(16-5)11(14)15/h1-2,12H,3H2,(H3,8,10,13)/b9-4-

InChI Key

WQKNUJXZXQMAKZ-WTKPLQERSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C(=N\NC(=O)N)/CO

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=NNC(=O)N)CO

Origin of Product

United States

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